N-(6-Cyclopentyloxypyridin-3-yl)prop-2-enamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the ether linkage between the cyclopentyl group and the pyridine ring, followed by the attachment of the prop-2-enamide group. This could potentially be achieved through a series of reactions including nucleophilic substitution and amide coupling .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the cyclopentyl group, and the prop-2-enamide group. The pyridine ring is aromatic and planar, while the cyclopentyl group is aliphatic and can adopt a puckered conformation. The prop-2-enamide group contains a carbon-carbon double bond and a carbonyl group, which can participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyridine ring can act as a base and a nucleophile, participating in reactions such as electrophilic substitution. The carbon-carbon double bond in the prop-2-enamide group can undergo addition reactions, while the carbonyl group can participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. In general, compounds containing pyridine rings are relatively stable and often have high boiling points due to the presence of the nitrogen atom. The amide group can participate in hydrogen bonding, which could affect the compound’s solubility in different solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(6-cyclopentyloxypyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-12(16)15-10-7-8-13(14-9-10)17-11-5-3-4-6-11/h2,7-9,11H,1,3-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHXPDWBZFMKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN=C(C=C1)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Cyclopentyloxypyridin-3-yl)prop-2-enamide |
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